5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione
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Overview
Description
5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione typically involves the reaction of 4-methylbenzylamine with phenylisocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the imidazolidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized imidazolidine derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)methyl]-5H-dibenzo[a,d]cyclohepten-5-ol
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
Uniqueness
5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both a phenyl group and a 4-methylphenyl group attached to the imidazolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
6945-51-3 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)11-17(14-5-3-2-4-6-14)15(20)18-16(21)19-17/h2-10H,11H2,1H3,(H2,18,19,20,21) |
InChI Key |
QQSBKOAFYCBGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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